![molecular formula C26H23NO5 B2370457 3-Benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one CAS No. 866589-65-3](/img/structure/B2370457.png)
3-Benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one
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Description
Scientific Research Applications
Synthesis Techniques
Research into quinoline derivatives, including compounds similar to 3-Benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one, often focuses on their synthesis. For example, studies have demonstrated methods for preparing dimethoxy[1]benzothieno[2,3-c]quinolines through a process involving photocyclization, chlorination, and dechlorination steps to achieve desired structural features (J. Stuart et al., 1987). This work underlines the importance of synthesis techniques in creating compounds for further biological evaluation or material science applications.
Antimicrobial Activity
Some quinoline derivatives have been synthesized and evaluated for their antimicrobial activity. For instance, a study on quinoxaline derivatives bearing an amide moiety revealed significant antimicrobial effects against Candida species (U. Abu Mohsen et al., 2014). This suggests potential applications in developing new antimicrobial agents targeting fungal pathogens.
Chemical Properties and Reactions
The chemical properties and reactions of quinoline derivatives also receive attention, with research detailing the synthesis and characterization of various compounds. For example, the radical bromination reaction of ethyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate has been explored, leading to the creation of structurally defined quinoline compounds (Ting Zhou et al., 2010). Such studies contribute to the understanding of reaction mechanisms and the development of new synthetic routes.
Biological Evaluations Beyond Antimicrobial Applications
Beyond antimicrobial activity, quinoline derivatives are evaluated for various biological activities. Research has investigated the synthesis and biological evaluation of quinoline derivatives as potential antitumor agents, highlighting the versatility of these compounds in medical research (M. Nasr et al., 1974). This area of study opens up possibilities for developing new therapeutic agents based on quinoline structures.
Fluorescence Derivatization for Analytical Applications
Quinoline derivatives have been used as fluorescence derivatization reagents for the sensitive detection of alcohols in high-performance liquid chromatography (M. Yamaguchi et al., 1987). This application demonstrates the utility of quinoline compounds in analytical chemistry, providing a tool for the sensitive and selective analysis of complex samples.
properties
IUPAC Name |
3-benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-30-19-11-7-8-17(12-19)15-27-16-21(25(28)18-9-5-4-6-10-18)26(29)20-13-23(31-2)24(32-3)14-22(20)27/h4-14,16H,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNVIVQUVDOPRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one |
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